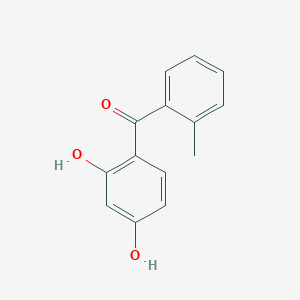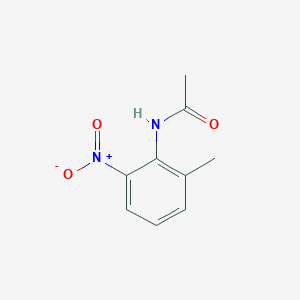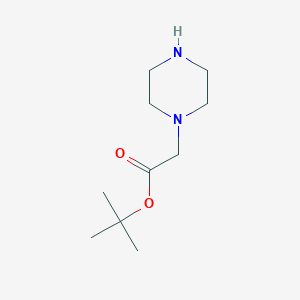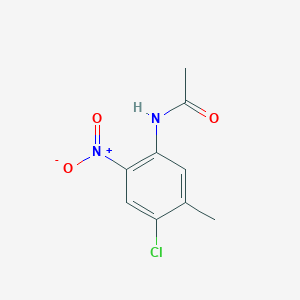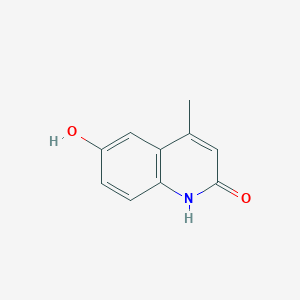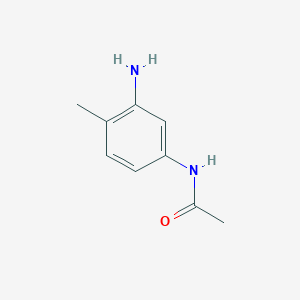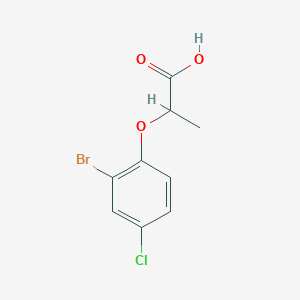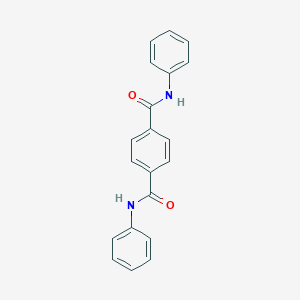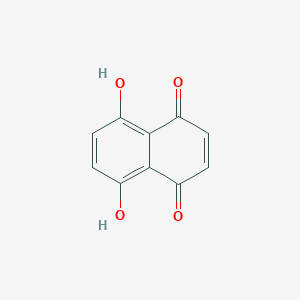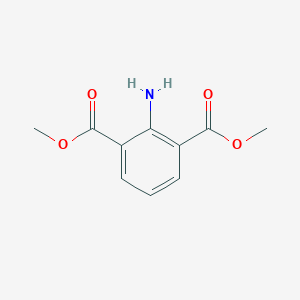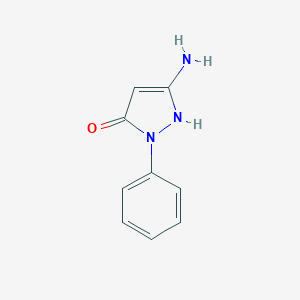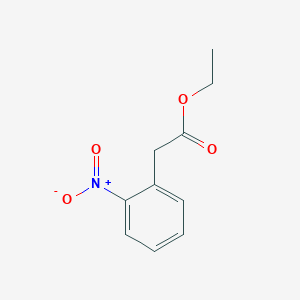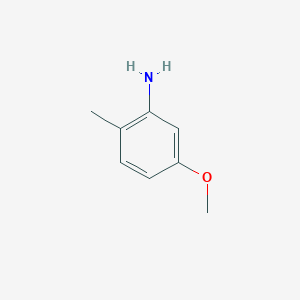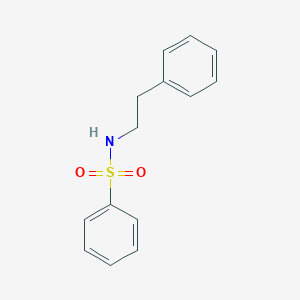
N-Fenilbencilsulfonamida
Descripción general
Descripción
N-Phenethylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-Phenethylbenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77939. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Phenethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Citotoxicidad e Investigación del Cáncer
N-Fenilbencilsulfonamida se ha utilizado en la síntesis de nuevos derivados que se han evaluado por su actividad citotóxica contra diversas líneas celulares de cáncer . Por ejemplo, se sintetizó una nueva serie de 4-(4-(sustituidos)-1H-1,2,3-triazol-1-il)-N-fenilbencilsulfonamidas y se evaluó su actividad citotóxica contra cuatro líneas celulares de cáncer (HuCCA-1, HepG2, A549 y MOLT-3) . Esto indica el potencial de this compound en la investigación y el tratamiento del cáncer.
Estudios Espectroscópicos y DFT
El compuesto se ha estudiado teóricamente utilizando espectroscopia infrarroja de transformada de Fourier (FT-IR) y métodos de teoría funcional de la densidad (DFT) . Se examinó la geometría optimizada, la energía electrónica total y los números de onda vibracionales del compuesto . Este tipo de estudio puede proporcionar información valiosa sobre las propiedades físicas y químicas del compuesto.
Propiedades Ópticas No Lineales (NLO)
Se han estudiado las propiedades ópticas no lineales (NLO) del compuesto, que son importantes en el campo de la fotónica . Las propiedades moleculares como el momento dipolar eléctrico µ, la polarizabilidad α y la hiperpolarizabilidad β revelan la propiedad óptica no lineal (NLO) del compuesto .
Deslocalización de Carga
El estudio de análisis de enlace natural revela la deslocalización de carga de la molécula . Comprender la deslocalización de la carga puede ser crucial en campos como la electrónica orgánica y la fotovoltaica.
Investigación Proteómica
This compound se utiliza como bioquímico para la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, y este compuesto puede desempeñar un papel en la comprensión de la estructura y la función de las proteínas.
Aplicaciones Farmacéuticas
Las moléculas que contienen sulfonamida, incluida this compound, poseen un amplio espectro de acciones farmacológicas que incluyen actividades antitumorales, antibacterianas, antimaláricas y antioxidantes
Mecanismo De Acción
Target of Action
N-Phenethylbenzenesulfonamide, also known as N-(2-Phenylethyl)benzenesulfonamide, is a compound that has been studied for its potential cytotoxic activity against various cancer cell lines . The primary target of this compound is carbonic anhydrase IX (CA IX) , a protein that is overexpressed in many solid tumors . CA IX plays a crucial role in tumor cell survival and proliferation, particularly under hypoxic conditions .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ ability to adapt to hypoxic conditions, thereby potentially reducing their survival and proliferation . .
Biochemical Pathways
The inhibition of CA IX by N-Phenethylbenzenesulfonamide can affect various biochemical pathways related to tumor cell survival and proliferation . For instance, CA IX is involved in regulating pH within tumor cells, which is crucial for maintaining cellular functions under hypoxic conditions . By inhibiting CA IX, N-Phenethylbenzenesulfonamide may disrupt these pathways, leading to reduced tumor cell survival .
Pharmacokinetics
A compound’s pharmacokinetic properties significantly impact its bioavailability and therapeutic efficacy . Therefore, understanding the ADME properties of N-Phenethylbenzenesulfonamide is crucial for assessing its potential as a therapeutic agent.
Result of Action
The primary result of N-Phenethylbenzenesulfonamide’s action is its cytotoxic activity against various cancer cell lines . For instance, it has shown significant cytotoxic activity against the HepG2 cell line, with an IC50 value of 9.07 μM . This suggests that N-Phenethylbenzenesulfonamide could potentially be developed into a novel anticancer agent.
Action Environment
The action of N-Phenethylbenzenesulfonamide is likely influenced by various environmental factors. For example, the hypoxic conditions within solid tumors can enhance the expression of CA IX
Propiedades
IUPAC Name |
N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-18(17,14-9-5-2-6-10-14)15-12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBWJERTCCTIMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291775 | |
| Record name | N-Phenethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77198-99-3 | |
| Record name | NSC77939 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 2,4-dichloro-N-phenethylbenzenesulfonamide (DPBS) and what spectroscopic data supports this?
A1: DPBS is a molecule composed of two main parts: a 2,4-dichlorobenzenesulfonamide group and a phenethyl group. Structurally, the dihedral angle between the phenyl ring of the phenethyl group and the benzene ring of the sulfonamide group is 69.94° []. This information is derived from X-ray crystallographic analysis.
Q2: What computational methods were employed to study DPBS and what insights were gained?
A2: Researchers utilized a combination of Hartree-Fock (HF) and Density Functional Theory (DFT) methods, specifically employing B3LYP, BP86, and M06 functionals with a 6-311++G(d,p) basis set, to investigate the properties of DPBS [].
Q3: Were any potential applications of DPBS suggested by the computational studies?
A3: Calculations of the electric dipole moment (µ), polarizability (α), and hyperpolarizability (β) of DPBS revealed characteristics suggestive of non-linear optical (NLO) properties []. NLO materials are of significant interest for their applications in optoelectronics and photonics, including areas like optical switching, frequency conversion, and optical data storage. While further research is needed to explore this potential, the computational findings provide a promising direction for future investigation.
Q4: Have any derivatives of N-phenethylbenzenesulfonamide been synthesized and evaluated for biological activity?
A4: Yes, research has focused on synthesizing novel derivatives of N-phenethylbenzenesulfonamide, particularly exploring the incorporation of 1H-1,2,3-triazole moieties [, ]. These modifications are aimed at investigating the impact of structural changes on biological activity, specifically focusing on potential cytotoxic effects. While specific results and mechanisms haven't been detailed in the provided abstracts, this research highlights the interest in exploring N-phenethylbenzenesulfonamide derivatives for potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
